molecular formula C23H24FN3O3 B12746015 11c-N-Methylketanserin CAS No. 99293-04-6

11c-N-Methylketanserin

Cat. No.: B12746015
CAS No.: 99293-04-6
M. Wt: 408.5 g/mol
InChI Key: RXXNWPMGUQHBNZ-BJUDXGSMSA-N
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Description

11c-N-Methylketanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of ketanserin, a selective 5-HT2A receptor antagonist. The incorporation of carbon-11, a radioactive isotope, allows for the visualization and study of serotonin receptors in the brain, making it a valuable tool in neuroimaging and psychiatric research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11c-N-Methylketanserin typically involves the incorporation of carbon-11 into the ketanserin molecule. One common method is the methylation of ketanserin using [11C]methyl iodide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the production of [11C]methyl iodide in a cyclotron, followed by its reaction with ketanserin under optimized conditions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

11c-N-Methylketanserin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Methylation: [11C]methyl iodide, sodium hydroxide, DMSO.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Mechanism of Action

11c-N-Methylketanserin exerts its effects by binding to the 5-HT2A receptors in the brain. The carbon-11 isotope emits positrons, which are detected by PET scanners, allowing for the visualization of receptor distribution. This binding helps in understanding the role of serotonin in various neurological and psychiatric conditions .

Comparison with Similar Compounds

Properties

CAS No.

99293-04-6

Molecular Formula

C23H24FN3O3

Molecular Weight

408.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-(111C)methylquinazoline-2,4-dione

InChI

InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3/i1-1

InChI Key

RXXNWPMGUQHBNZ-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]N1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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